Dillapiole (CAS 484-31-1) is a naturally occurring phenylpropene featuring a highly substituted aromatic ring with an allyl group, a methylenedioxy bridge, and two methoxy groups. Commercially sourced from Piper aduncum or dill weed, it is heavily prioritized in procurement as a potent botanical cytochrome P450 (CYP3A4) inhibitor and commercial insecticide synergist [1]. Unlike inert structural analogs, dillapiole's specific lipophilicity and steric profile make it a highly active biopesticide ingredient, a targeted antifungal agent, and a critical precursor for synthesizing complex methylenedioxy derivatives via isomerization or catalytic reduction[2].
Substituting dillapiole with commercial synthetic synergists like piperonyl butoxide (PBO) introduces significant non-target ecotoxicity and regulatory hurdles, undermining eco-friendly biopesticide formulations [1]. Conversely, attempting to substitute dillapiole with cheaper botanical analogs like myristicin or apiol results in severe performance drop-offs; myristicin lacks the optimal methoxy substitution pattern, drastically reducing its binding affinity and enzyme inhibition capabilities[2]. Furthermore, in synthetic workflows, the exact native allyl side-chain of dillapiole is non-negotiable for targeted transformations, as pre-isomerized forms (like isodillapiole) exhibit markedly lower baseline antiparasitic activity and cannot undergo the same controlled catalytic reductions required for downstream API manufacturing [3].
In comparative assays targeting Aspergillus parasiticus, dillapiole demonstrated exceptional potency in inhibiting Aflatoxin G1 biosynthesis, achieving an IC50 of 0.15 µM. This significantly outperformed its structural congener myristicin, which required a 23-fold higher concentration (IC50 = 3.5 µM) to achieve the same effect, and edged out apiol (IC50 = 0.24 µM) [1].
| Evidence Dimension | IC50 for Aflatoxin G1 biosynthesis inhibition |
| Target Compound Data | Dillapiole (0.15 µM) |
| Comparator Or Baseline | Myristicin (3.5 µM) |
| Quantified Difference | 23.3x greater inhibitory potency |
| Conditions | In vitro Aspergillus parasiticus PD medium assay |
Buyers formulating specialized agricultural antifungal treatments must select dillapiole over myristicin to achieve commercially viable application rates and efficacy.
Dillapiole functions as a highly effective cytochrome P450 inhibitor, directly competing with synthetic standards like piperonyl butoxide (PBO). When combined with pyrethrum extract, dillapiole increased the insecticidal efficacy against resistant strains of Leptinotarsa decemlineata (Colorado potato beetle) by 9.1-fold compared to the baseline pyrethrum treatment alone [1].
| Evidence Dimension | Insecticidal efficacy (toxicity multiplier) |
| Target Compound Data | Pyrethrum + Dillapiole combination (9.1x efficacy) |
| Comparator Or Baseline | Pyrethrum extract alone (1.0x efficacy) |
| Quantified Difference | 9.1-fold increase in efficacy against resistant strains |
| Conditions | In vivo laboratory trials on insecticide-resistant Leptinotarsa decemlineata |
Provides quantitative justification for replacing toxic synthetic synergists (PBO) with dillapiole in premium botanical pesticide formulations without sacrificing performance.
The native allyl side-chain of dillapiole is critical for its direct pharmacological activity. In vitro evaluations against Leishmania amazonensis revealed that dillapiole possesses an IC50 of 69.3 µM, whereas its isomerized derivative (isodillapiole) and reduced derivative (dihydrodillapiole) exhibited significantly weaker activities of 122.9 µM and 99.9 µM, respectively[1].
| Evidence Dimension | In vitro antileishmanial IC50 |
| Target Compound Data | Dillapiole (69.3 µM) |
| Comparator Or Baseline | Isodillapiole (122.9 µM) |
| Quantified Difference | 1.77x higher potency for the native compound |
| Conditions | In vitro assay against Leishmania amazonensis |
Procuring the native dillapiole molecule is essential for direct antiparasitic applications, as pre-processed or isomerized analogs suffer a near 50% drop in efficacy.
Dillapiole exhibits highly specific formulation compatibility when blended with other essential oil components. Against Spodoptera frugiperda, pure dillapiole demonstrated a baseline LD50 of 0.35 ppm. When formulated as a binary mixture with beta-caryophyllene, the LD50 plummeted to 0.03 ppm, indicating massive synergism. Conversely, blending with beta-pinene resulted in an antagonistic effect, raising the LD50 to 0.44 ppm[1].
| Evidence Dimension | Acute toxicity LD50 against S. frugiperda |
| Target Compound Data | Dillapiole + beta-caryophyllene (0.03 ppm) |
| Comparator Or Baseline | Pure Dillapiole (0.35 ppm) |
| Quantified Difference | 11.6x increase in toxicity when optimally formulated |
| Conditions | Topical application on third-instar larvae |
Guides procurement and formulation teams to pair dillapiole with specific terpenes (like beta-caryophyllene) rather than generic essential oil mixtures to maximize commercial product yield.
Directly supported by its 9.1-fold efficacy multiplier in pyrethrum formulations, dillapiole is the premier choice for replacing synthetic piperonyl butoxide (PBO) in eco-friendly agricultural sprays. It is specifically procured to overcome CYP450-mediated insecticide resistance in crop pests like the Colorado potato beetle and Fall armyworm[1].
Due to its sub-micromolar IC50 (0.15 µM) against Aflatoxin G1 biosynthesis, dillapiole is highly suited for specialized antifungal treatments in agriculture and food storage. It is prioritized over myristicin for protecting susceptible crops from Aspergillus parasiticus contamination without relying on broad-spectrum synthetic fungicides [2].
Because its native allyl configuration is required as a starting point, dillapiole is procured by pharmaceutical and fine chemical manufacturers to undergo controlled catalytic reduction or isomerization. It serves as the foundational building block for synthesizing dihydrodillapiole, isodillapiole, and other complex phenylpropanoid derivatives used in drug discovery [3].
Irritant